1-(Thiophen-2-yl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea
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Overview
Description
1-(Thiophen-2-yl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea is a synthetic organic compound that features a thiophene ring, a trifluoromethyl group, and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Thiophen-2-yl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea typically involves the following steps:
Formation of the Thiophene Derivative: The thiophene ring can be functionalized through various methods, such as halogenation or lithiation, followed by reaction with appropriate electrophiles.
Introduction of the Trifluoromethyl Group: This can be achieved through nucleophilic substitution reactions using trifluoromethylating agents.
Urea Formation: The final step involves the reaction of the intermediate with an isocyanate or a urea derivative under suitable conditions to form the desired urea compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(Thiophen-2-yl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the urea moiety to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene ring or other reactive sites.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents and catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring might yield thiophene sulfoxide or thiophene sulfone.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(Thiophen-2-yl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
1-(Thiophen-2-yl)-3-(2-hydroxy-2-phenylpropyl)urea: Lacks the trifluoromethyl group, which might affect its chemical reactivity and biological activity.
1-(Furan-2-yl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea: Contains a furan ring instead of a thiophene ring, which could influence its electronic properties and reactivity.
Uniqueness
1-(Thiophen-2-yl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea is unique due to the presence of the trifluoromethyl group, which can significantly impact its lipophilicity, metabolic stability, and interaction with biological targets.
Properties
IUPAC Name |
1-thiophen-2-yl-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2O2S/c15-14(16,17)13(21,10-5-2-1-3-6-10)9-18-12(20)19-11-7-4-8-22-11/h1-8,21H,9H2,(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JODSJCBULBLPPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNC(=O)NC2=CC=CS2)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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